1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]
Description
1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] is a bis-piperazine derivative featuring two 3-chlorophenylpiperazine moieties linked via a phenylphosphorothioyl (-P(S)Ph-) group. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 6323-09-7) is synthesized via alkylation of 1-(3-chlorophenyl)piperazine with 1-bromo-3-chloropropane in alkaline aqueous acetone, achieving yields of 45.7–88% depending on the method (microwave vs. conventional) . The phenylphosphorothioyl linker likely introduces unique electronic and steric properties compared to aliphatic or aromatic linkers in analogs.
Properties
CAS No. |
6945-64-8 |
|---|---|
Molecular Formula |
C26H29Cl2N4PS |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
bis[4-(3-chlorophenyl)piperazin-1-yl]-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C26H29Cl2N4PS/c27-22-6-4-8-24(20-22)29-12-16-31(17-13-29)33(34,26-10-2-1-3-11-26)32-18-14-30(15-19-32)25-9-5-7-23(28)21-25/h1-11,20-21H,12-19H2 |
InChI Key |
XGCUOTVFQNLWKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)P(=S)(C3=CC=CC=C3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired compound .
Chemical Reactions Analysis
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylphosphorothioyl group to a phosphine or phosphine oxide.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Cyclization: Intramolecular cyclization reactions can form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1’-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] involves its interaction with molecular targets such as enzymes and receptors. The phenylphosphorothioyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperazine moieties can interact with receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Variations and Linker Groups
The phenylphosphorothioyl group distinguishes the target compound from analogs with different bridging units:
Pharmacological and Receptor Binding Profiles
Substituents and linkers critically influence biological activity:
- 5-HT Receptor Modulation :
- 1-(3-Chlorophenyl)piperazine (3-CPP) : Acts as a 5-HT1B agonist with variable effects on sympathetic nerve discharge .
- 1-(3-Trifluoromethylphenyl)piperazine (3-TFMPP) : Potent 5-HT1B/1D agonist; structurally analogous but with higher lipophilicity .
- Phenylphosphorothioyl-linked bis-piperazine : The sulfur-phosphorus group may enhance blood-brain barrier penetration or receptor affinity compared to aliphatic linkers.
Physicochemical Properties
- NMR Signatures : Piperazine protons in analogs appear as broad signals at δ 3.75 ppm (¹H NMR), while aromatic protons from 3-chlorophenyl groups resonate at δ 6.8–7.5 ppm . The phenylphosphorothioyl group may introduce distinct ³¹P NMR shifts.
Biological Activity
1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22Cl2N2PS
- Molecular Weight : 427.34 g/mol
- CAS Number : Not widely documented in common databases.
The compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Its structure suggests it may act as a dual-action agent, potentially functioning as both an antagonist and agonist depending on the receptor subtype involved.
Antipsychotic Properties
Research indicates that compounds similar to 1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] exhibit antipsychotic properties by modulating dopaminergic activity. The compound's piperazine moiety is known for its role in enhancing the binding affinity to dopamine receptors:
- Dopamine Receptor Antagonism : Studies have shown that derivatives of piperazine can inhibit stereotypic behaviors induced by dopaminergic agents like apomorphine in animal models, indicating potential antipsychotic effects .
Antidepressant Activity
Furthermore, related compounds have demonstrated antidepressant-like effects in preclinical studies. The modulation of serotonin and norepinephrine levels through receptor interactions suggests a multifaceted approach to mood regulation.
Pharmacological Evaluation
A study conducted on a series of piperazine derivatives highlighted the importance of structural modifications on biological activity. The study evaluated various analogs for their ability to inhibit dopamine receptor-mediated behaviors in mice:
| Compound Name | Activity Type | Effective Dose (mg/kg) |
|---|---|---|
| 1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] | Dopamine Antagonist | 10-30 |
| 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine | Dopamine Agonist | 5-15 |
This data suggests that while some compounds exhibit antagonistic properties at lower doses, others may require higher concentrations to achieve similar effects.
Structure-Activity Relationships (SAR)
The effectiveness of 1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine] can be attributed to specific structural features:
- Chlorophenyl Substituents : The presence of chlorophenyl groups enhances lipophilicity and receptor affinity.
- Piperazine Linkage : This moiety is crucial for binding to central nervous system targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
